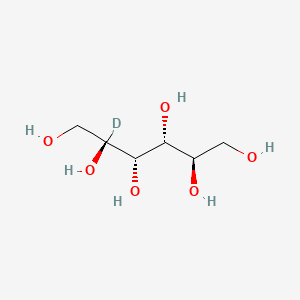
D-葡萄糖醇-2-d
描述
D-Glucitol, also known as Sorbitol or D-Sorbitol, is a sugar alcohol with a sweet taste which the human body metabolizes slowly . It can be obtained by the reduction of glucose, which changes the converted aldehyde group (−CHO) to a primary alcohol group (−CH2OH) . Most sorbitol is made from potato starch, but it is also found in nature, for example in apples, pears, peaches, and prunes .
Synthesis Analysis
Sorbitol may be synthesized via a glucose reduction reaction . This reaction requires NADH and is catalyzed by aldose reductase . Glucose reduction is the first step of the polyol pathway of glucose metabolism, and is implicated in multiple diabetic complications . The mechanism involves a tyrosine residue in the active site of aldehyde reductase .Molecular Structure Analysis
The molecular formula of D-Glucitol is C6H14O6 . Its IUPAC name is (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol . The 3D structure of D-Glucitol can be viewed using Java or Javascript .Chemical Reactions Analysis
The hydrolysis and hydrogenation of cellobiose (4-O-β-d-glucopyranosyl-d-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (d-glucitol) .Physical and Chemical Properties Analysis
D-Glucitol is a white crystalline powder with a density of 1.49 g/cm3 . It has a melting point of 94–96 °C . It is soluble in water with a solubility of 2350 g/L .科学研究应用
1. 糖尿病中的诊断应用
D-葡萄糖醇(特别是 1,5-脱水-D-葡萄糖醇)的一项重要应用是糖尿病的诊断。Yabuuchi 等人(1989 年)开发了一种使用吡喃糖氧化酶测定血浆中 1,5-脱水-D-葡萄糖醇的方法,这有助于诊断糖尿病。与传统的气液色谱法相比,该方法简单快速,并且对 1,5-脱水-D-葡萄糖醇具有高度特异性 (Yabuuchi 等人,1989 年)。
2. 结构和构象分析
Schouten 等人(1998 年)对 D-山梨醇(D-葡萄糖醇)的构象多态性进行的研究揭示了 D-葡萄糖醇水合物的晶体和分子结构的见解。他们的研究证明了 D-葡萄糖醇独特的构象特征,这对于理解其在各种应用中的行为至关重要 (Schouten 等人,1998 年)。
3. 生物学特性和医学研究
Green 等人(2005 年)对胰高血糖素样肽-1 和葡萄糖依赖性促胰岛素多肽等激素的 DPP-IV 抗性 N-葡萄糖醇类似物的研究突出了 D-葡萄糖醇在医学研究中的潜力。他们的工作有助于了解这些激素的细胞和生物学特性,为抗糖尿病治疗提供了潜在途径 (Green 等人,2005 年)。
4. 抗菌和抗真菌剂的抑制研究
Bearne 和 Blouin(2000 年)研究了 D-葡萄糖醇类似物对大肠杆菌葡萄糖胺-6-磷酸合酶的抑制作用,突出了其在开发抗菌和抗真菌剂中的潜在用途。该研究强调了 D-葡萄糖醇衍生物在抑制病原体中关键酶中的重要性 (Bearne 和 Blouin,2000 年)。
5. 心血管疾病预测
Watanabe 等人(2011 年)探讨了血清 1,5-脱水-D-葡萄糖醇水平对心血管疾病的预测价值。他们在日本队列研究中的研究表明,测量血清 1,5-AG 水平有助于检测出患心血管疾病风险较高的个体,尤其是男性 (Watanabe 等人,2011 年)。
6. 溶液中的构象分析
Hoffman 等人(1990 年)对葡萄糖醇进行了 1H NMR 分配和构象分析,并将其与麦芽糖醇进行比较。他们的工作为葡萄糖醇在溶液中的首选构象和化学行为提供了有价值的见解,这可能对各个研究和应用领域产生影响 (Hoffman 等人,1990 年)。
7. 在药物开发和糖尿病治疗中的应用
葡萄糖醇在糖尿病治疗和药物开发中的作用至关重要。Matschinsky(2009 年)评估葡萄糖激酶激活剂(葡萄糖醇在其中发挥作用)等研究为糖尿病治疗中的新治疗方法做出了贡献 (Matschinsky,2009 年)。
8. 神经学应用
对 D-葡萄糖醇衍生物的神经学应用的研究包括对精神分裂症等疾病中代谢途径的研究。Moghaddam 和 Javitt(2012 年)讨论了谷氨酸介导的神经传递障碍(D-葡萄糖醇类似物可能在其中发挥作用)如何在精神分裂症和相关神经精神疾病中得到记录 (Moghaddam 和 Javitt,2012 年)。
9. 生物技术应用
D-葡聚糖(D-葡萄糖醇所属的组)的化学修饰因其增强的生物活性而受到研究。Kagimura 等人(2015 年)回顾了化学修饰的 D-葡聚糖(包括 D-葡萄糖醇)的生物和技术潜力,重点介绍了它们在各种生物技术应用中的用途 (Kagimura 等人,2015 年)。
作用机制
未来方向
属性
IUPAC Name |
(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JNHZOBAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![methyl({1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1484701.png)
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
